1-Cyclopentylethanol

Catalog No.
S574047
CAS No.
52829-98-8
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentylethanol

CAS Number

52829-98-8

Product Name

1-Cyclopentylethanol

IUPAC Name

1-cyclopentylethanol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3

InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)O

Canonical SMILES

CC(C1CCCC1)O

Potential Use as a Solvent

Due to its physical properties, including its boiling point (68°C at 8 mmHg) and low solubility in water, 1-cyclopentylethanol has been investigated as a potential solvent for various applications. However, further research is needed to determine its effectiveness and suitability compared to existing options [].

Synthesis of Other Compounds

1-Cyclopentylethanol can serve as a starting material for the synthesis of other organic compounds. For instance, it can be used to prepare cyclopentane derivatives, which are valuable building blocks for various pharmaceuticals and other complex molecules [].

1-Cyclopentylethanol, also known as (1R)-1-cyclopentylethan-1-ol, is a secondary alcohol characterized by its molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.19 g/mol. The compound features a cyclopentyl group attached to the first carbon of an ethanol backbone, making it a unique structure among alcohols. Its chemical structure can be represented by the SMILES notation CC(O)C1CCCC1, indicating the presence of a hydroxyl group (-OH) and a five-membered cyclopentane ring .

Currently, there is no significant scientific research available on the specific mechanism of action of CPE in biological systems.

  • Safety data sheets (SDS) from chemical suppliers indicate that CPE can be irritating to the skin and eyes [].
  • Specific data on flammability, toxicity, and other hazards are not readily available in scientific literature.
Typical of secondary alcohols. One notable reaction is the haloform reaction, where 1-cyclopentylethanol is oxidized to cyclopentyl methyl ketone. This ketone can further react with halogens in the presence of a base to produce sodium cyclopentane carboxylate and iodoform .

Additionally, 1-cyclopentylethanol can participate in dehydration reactions to form alkenes or can be converted into ethers through reactions with alkyl halides under basic conditions.

Several methods exist for synthesizing 1-cyclopentylethanol:

  • Reduction of Cyclopentyl Ketones: Cyclopentyl methyl ketone can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield 1-cyclopentylethanol.
  • Hydration of Cyclopentene: Cyclopentene can be reacted with water in the presence of an acid catalyst to produce 1-cyclopentylethanol through an electrophilic addition mechanism.
  • Grignard Reaction: The Grignard reagent derived from cyclopentyl bromide can react with acetaldehyde, followed by hydrolysis to form 1-cyclopentylethanol.

1-Cyclopentylethanol has potential applications in various fields:

  • Solvent: Due to its physical properties, it may serve as a solvent for organic reactions and extractions.
  • Intermediate: It acts as a precursor for synthesizing other organic compounds, particularly in pharmaceutical chemistry.
  • Flavoring Agent: Its unique structure may allow it to be explored as a flavoring agent in food chemistry.

Several compounds share structural similarities with 1-cyclopentylethanol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-PentanoneC5H10OC_5H_{10}OA simple ketone without cyclic structures.
CyclohexanolC6H12OC_6H_{12}OA cyclic alcohol with six-membered ring structure.
3-HexanolC6H14OC_6H_{14}OA linear alcohol differing in carbon chain length.
2-Methyl-2-pentanolC6H14OC_6H_{14}OA branched secondary alcohol without a cyclic component.

XLogP3

1.8

Other CAS

52829-98-8

Wikipedia

1-cyclopentylethanol

Dates

Modify: 2023-08-15

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